3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two 3-bromophenyl groups attached to the 3 and 5 positions of the pyrazole ring, and a methyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.
1,3-bis(trifluoromethyl)-5-bromobenzene: Used in the synthesis of complex organic molecules.
Uniqueness
3,5-bis(3-bromophenyl)-1-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which enhance its reactivity and allow for a wide range of chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12Br2N2 |
---|---|
Molecular Weight |
392.09 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C16H12Br2N2/c1-20-16(12-5-3-7-14(18)9-12)10-15(19-20)11-4-2-6-13(17)8-11/h2-10H,1H3 |
InChI Key |
UHALRHBOEXWVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.